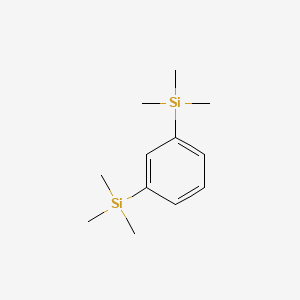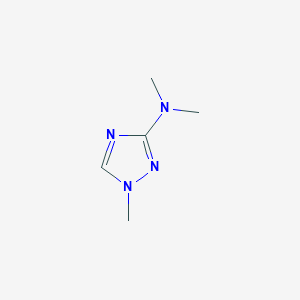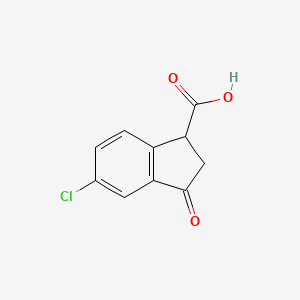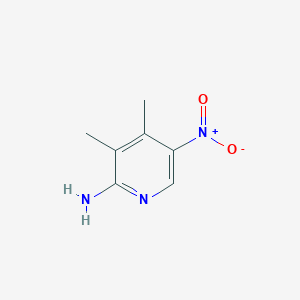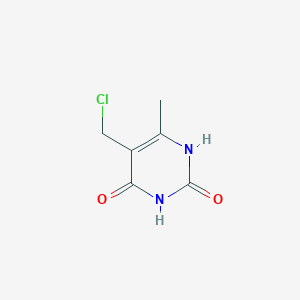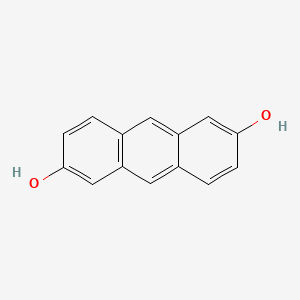
ANTHRACENE-2,6-DIOL
Overview
Description
Anthracene-2,6-diol: is an organic compound with the molecular formula C14H10O2 . It is a derivative of anthracene, which consists of three linearly fused benzene rings. This compound is characterized by the presence of two hydroxyl groups (-OH) attached to the 2nd and 6th positions of the anthracene ring system. This compound is known for its interesting photophysical and photochemical properties, making it relevant in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Friedel–Crafts Reactions: One common method to synthesize anthracene derivatives, including anthracene-2,6-diol, involves Friedel–Crafts reactions.
Metal-Catalyzed Reactions: Recent advancements have also explored metal-catalyzed reactions, such as those using palladium or cobalt catalysts, to achieve the hydroxylation of anthracene.
Industrial Production Methods: Industrial production of this compound often involves the reaction of anthracene with cerium chloride to form an anthracene-cerium complex. This complex is then hydrolyzed in the presence of water or a basic solution to yield this compound .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Anthracene-2,6-diol can undergo oxidation reactions to form anthraquinone derivatives.
Reduction: Reduction of this compound can lead to the formation of dihydroanthracene derivatives.
Substitution: The hydroxyl groups in this compound can be substituted with other functional groups through reactions such as esterification or etherification.
Major Products Formed:
Anthraquinone Derivatives: Formed through oxidation reactions.
Dihydroanthracene Derivatives: Formed through reduction reactions.
Ester and Ether Derivatives: Formed through substitution reactions.
Scientific Research Applications
Chemistry:
Organic Light-Emitting Diodes (OLEDs): Anthracene-2,6-diol and its derivatives are used in the development of blue light-emitting materials for OLEDs.
Organic Field-Effect Transistors (OFETs): These compounds are also employed as organic semiconductors in OFET devices.
Biology and Medicine:
Antimicrobial and Anti-inflammatory Agents: Some anthracene derivatives exhibit biological activities, including antimicrobial and anti-inflammatory properties.
Industry:
Mechanism of Action
The mechanism of action of anthracene-2,6-diol largely depends on its ability to interact with various molecular targets through its hydroxyl groups. These interactions can lead to the formation of hydrogen bonds and other non-covalent interactions, which can influence the compound’s photophysical and photochemical properties. In biological systems, the hydroxyl groups can participate in redox reactions, contributing to the compound’s antimicrobial and anti-inflammatory activities .
Comparison with Similar Compounds
Anthracene-9,10-diol: Another hydroxylated derivative of anthracene, but with hydroxyl groups at the 9th and 10th positions.
2,3-Dihydroxyanthracene: A derivative with hydroxyl groups at the 2nd and 3rd positions.
1,8-Dihydroxyanthracene: A derivative with hydroxyl groups at the 1st and 8th positions.
Uniqueness of Anthracene-2,6-diol: this compound is unique due to the specific positioning of its hydroxyl groups, which can significantly influence its photophysical properties and reactivity compared to other hydroxylated anthracene derivatives. This unique structure makes it particularly suitable for applications in OLEDs, OFETs, and other advanced materials .
Properties
IUPAC Name |
anthracene-2,6-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10O2/c15-13-3-1-9-5-12-8-14(16)4-2-10(12)6-11(9)7-13/h1-8,15-16H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBBHFHMVEOHFRE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=CC3=C(C=C21)C=C(C=C3)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60541545 | |
| Record name | Anthracene-2,6-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60541545 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
101488-73-7 | |
| Record name | Anthracene-2,6-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60541545 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


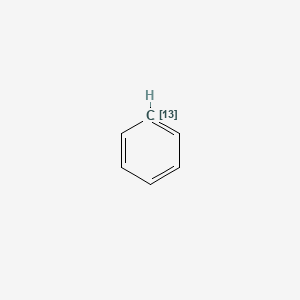
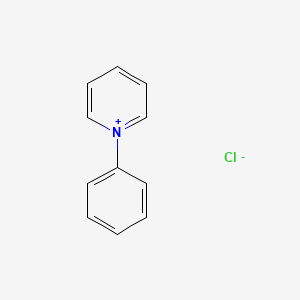
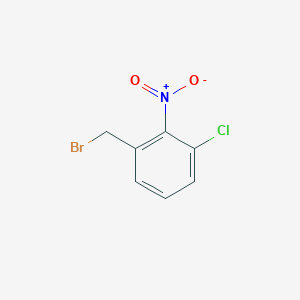

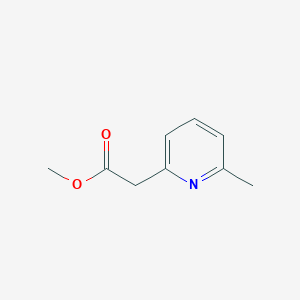
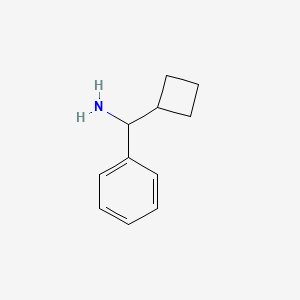
![2-Bromobenzo[b]thiophene-3-carbaldehyde](/img/structure/B1601572.png)
